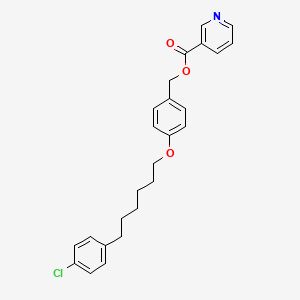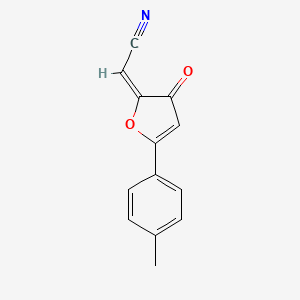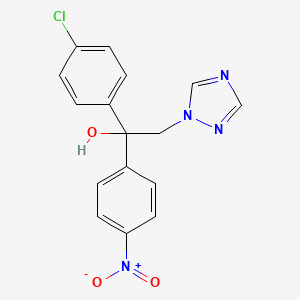
1,4-Bis(2,3-epoxypropoxy)benzene, meso-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(2,3-epoxypropoxy)benzene, meso- is an organic compound with the molecular formula C₁₂H₁₄O₄. It is a type of glycidyl ether, which is characterized by the presence of epoxy groups. This compound is often used as a reactive diluent and modifier in epoxy resins, which are widely utilized in coatings, adhesives, and composites .
Métodos De Preparación
The synthesis of 1,4-Bis(2,3-epoxypropoxy)benzene, meso- typically involves the reaction of resorcinol with epichlorohydrin in the presence of a base. The process can be summarized in the following steps:
Reaction with Epichlorohydrin: Resorcinol reacts with epichlorohydrin to form a halohydrin intermediate.
Dehydrochlorination: The halohydrin is then treated with a base, such as sodium hydroxide, to undergo dehydrochlorination, resulting in the formation of the epoxy groups.
Industrial production methods follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1,4-Bis(2,3-epoxypropoxy)benzene, meso- undergoes various chemical reactions, including:
Epoxy Ring Opening: The epoxy groups can react with nucleophiles, such as amines, alcohols, and thiols, leading to the formation of different products depending on the nucleophile used.
Polymerization: It can undergo polymerization reactions, especially in the presence of catalysts, to form cross-linked polymer networks.
Substitution Reactions: The aromatic ring can participate in electrophilic substitution reactions, such as nitration and halogenation.
Common reagents and conditions used in these reactions include strong bases for dehydrochlorination, nucleophiles for ring-opening reactions, and catalysts for polymerization.
Aplicaciones Científicas De Investigación
1,4-Bis(2,3-epoxypropoxy)benzene, meso- has a wide range of applications in scientific research:
Biology: Its biocompatibility makes it suitable for use in biomedical applications, such as drug delivery systems and tissue engineering.
Medicine: It is explored for its potential in creating biocompatible materials for medical devices and implants.
Mecanismo De Acción
The mechanism of action of 1,4-Bis(2,3-epoxypropoxy)benzene, meso- primarily involves the reactivity of its epoxy groups. These groups can undergo ring-opening reactions with various nucleophiles, leading to the formation of covalent bonds. This reactivity is harnessed in the formation of cross-linked polymer networks, which are essential for the material’s mechanical properties and stability .
Comparación Con Compuestos Similares
1,4-Bis(2,3-epoxypropoxy)benzene, meso- can be compared with other glycidyl ethers, such as:
1,3-Bis(2,3-epoxypropoxy)benzene: Similar in structure but differs in the position of the epoxy groups on the benzene ring.
Resorcinol diglycidyl ether: Another glycidyl ether with similar applications but different reactivity and properties.
The uniqueness of 1,4-Bis(2,3-epoxypropoxy)benzene, meso- lies in its specific structure, which provides distinct reactivity and properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
129375-41-3 |
|---|---|
Fórmula molecular |
C12H14O4 |
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
(2S)-2-[[4-[[(2R)-oxiran-2-yl]methoxy]phenoxy]methyl]oxirane |
InChI |
InChI=1S/C12H14O4/c1-2-10(14-6-12-8-16-12)4-3-9(1)13-5-11-7-15-11/h1-4,11-12H,5-8H2/t11-,12+ |
Clave InChI |
FSYPIGPPWAJCJG-TXEJJXNPSA-N |
SMILES isomérico |
C1[C@@H](O1)COC2=CC=C(C=C2)OC[C@@H]3CO3 |
SMILES canónico |
C1C(O1)COC2=CC=C(C=C2)OCC3CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















